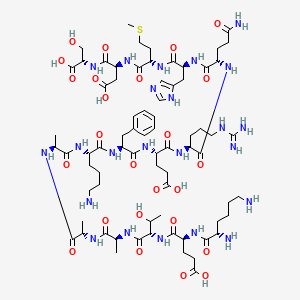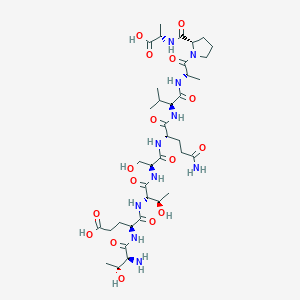
Brain Natriuretic Peptide (BNP) (1-32), rat TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brain Natriuretic Peptide (BNP) (1-32), rat TFA is a 32 amino acid polypeptide secreted by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes).
Wissenschaftliche Forschungsanwendungen
Biomarker for Cardiovascular Proficiency and Drug-Induced Maladaptation
Brain Natriuretic Peptide (BNP) has been recognized for its role as a translation biomarker in the clinical treatment of heart failure. BNP's utility extends to serving as a differential biomarker for cardiovascular proficiency and drug-induced maladaptation. Notably, it remains unaffected by exercise-induced hypertrophy. A study by Agostinucci et al. (2022) employed immunoelectron microscopy to explore the effects of chronic swim exercise or administration of a PPARγ agonist on atrial granules and their stored natriuretic peptides in Sprague Dawley rats. The study highlighted a distinction in the population of ANP and BNP after chronic swim or PPARγ, making it a novel metric for differentiating pathological and physiological hypertrophy (Agostinucci et al., 2022).
Role in Reducing Skeletal Muscle Mitochondrial Dysfunction
BNP has been shown to play a significant role in reducing skeletal muscle mitochondrial dysfunction and oxidative stress after ischemia-reperfusion (IR). Talha et al. (2013) aimed to determine whether BNP could reduce skeletal muscle mitochondrial dysfunctions and oxidative stress through mitochondrial K(ATP) (mK(ATP)) channel opening after IR. Their findings indicate that BNP pretreatment enhanced mitochondrial respiratory chain complex activities, potentially reducing apoptosis and protecting skeletal muscle against IR-induced lesions (Talha et al., 2013).
Cardioprotective Role During Myocardial Ischemia/Reperfusion
The cardioprotective role of BNP during myocardial ischemia/reperfusion (IR) has been a subject of interest. Choe et al. (2010) elucidated the mechanism underlying IR-induced BNP gene expression in H9c2 rat cardiomyocytes, demonstrating the importance of BNP as a cardiac hormone released in response to myocyte stretch (Choe et al., 2010).
Biochemistry and Measurement of BNP
Research has delved into the biochemistry and measurement of BNP. Wu and Dahlen (2013) provided insights into the isolation of BNP and its presence in cardiac tissue. This study emphasized the major source of circulating BNP being the cardiac ventricle and the stimulus of BNP release being increased ventricular wall tension and volume overload (Wu & Dahlen, 2013).
Understanding BNP Resistance in Heart Failure
The concept of BNP resistance in severe heart failure has been explored. Baerts et al. (2012) reviewed potential mechanisms that may explain the 'BNP paradox' in heart failure. They discussed aspects like post-translational modifications, alteration in proBNP processing, receptor downregulation, and increased clearance of BNP(1-32) (Baerts et al., 2012).
Therapeutic Potential in Heart Failure Treatment
BNP's role in congestive heart failure (CHF) treatment and management has been a key area of research. Namdari et al. (2016) provided an updated review on natriuretic peptides, highlighting their efficiency due to their vaso-dilatory and diuretic properties and ability to inhibit the renin-angiotensin-aldosterone system (Namdari, Eatemadi, & Negahdari, 2016).
Eigenschaften
Produktname |
Brain Natriuretic Peptide (BNP) (1-32), rat TFA |
|---|---|
Molekularformel |
C₁₄₆H₂₃₉N₄₇O₄₄S₃.C₂HF₃O₂ |
Molekulargewicht |
3566.96 |
Sequenz |
One Letter Code: NSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF (Disulfide bridge: Cys10-Cys26) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




